Cristacarpin

描述

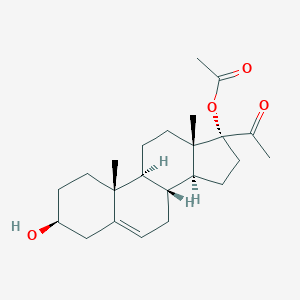

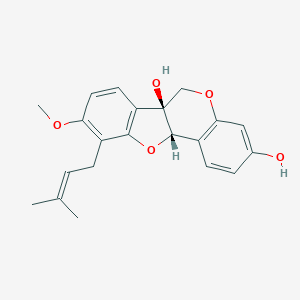

Cristacarpin is a natural product that can be extracted from the stem bark of Erythrina suberosa . It promotes endoplasmic reticulum (ER) stress, leading to sublethal reactive oxygen species (ROS) production and ultimately cell death through senescence .

Molecular Structure Analysis

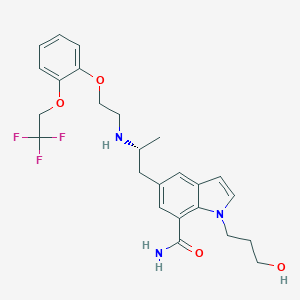

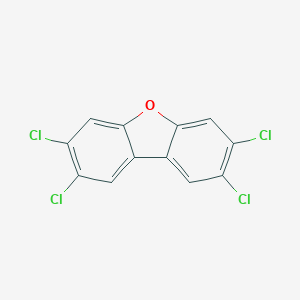

Cristacarpin has a molecular formula of C21H22O5 and a molecular weight of 354.4 . The specific structure can be found in the ChemSpider database .

Physical And Chemical Properties Analysis

Cristacarpin has a density of 1.3±0.1 g/cm3, a boiling point of 518.1±50.0 °C at 760 mmHg, and a flash point of 267.1±30.1 °C . It has 5 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .

科学研究应用

Promotion of ER Stress-Mediated ROS Generation

Cristacarpin has been found to promote endoplasmic reticulum (ER) stress, leading to sub-lethal reactive oxygen species (ROS) generation . This process eventually triggers senescence in pancreatic and breast cancer cells by blocking the cell cycle in the G1 phase .

Induction of Premature Senescence

Cristacarpin can induce premature senescence in cancer cells. The majority of cristacarpin-treated cells responded to conventional SA-β-gal stains, showed characteristic p21 waf1 upregulation along with enlarged and flattened morphology, and increased volume, granularity, and formation of heterochromatin foci . These features are the hallmarks of senescence.

ROS-Dependent Modulation of p21 waf1

The modulation in p21 waf1 by anti-proliferative cristacarpin was found to be ROS dependent . Inhibition of ROS generation by N-acetyl-L-cysteine (NAC) significantly reduced the expression of p21 waf1 .

Regulation of Cell Cycle Proteins

Cristacarpin treatment resulted in a decrease in the expression of Cdk-2 and cyclinD1, which are key regulators of the cell cycle . This suggests that cristacarpin can influence cell cycle progression.

Promotion of Senescence in a p53-Independent Manner

Cristacarpin promotes senescence in a p53-independent manner . This is significant as p53 is a well-known tumor suppressor gene, and its independence suggests alternative pathways for cristacarpin’s anti-cancer effects.

Induction of p38MAPK and Inhibition of Tumor Growth

Cristacarpin treatment induced p38MAPK, indicating the ROS-dependent activation of the MAP kinase pathway . This eventually abrogates tumor growth in a mouse allograft tumor model .

作用机制

Cristacarpin is a natural product obtained from the stem bark of Erythrina suberosa . It has been studied for its various biological effects, particularly its role in promoting endoplasmic reticulum (ER) stress and reactive oxygen species (ROS) generation .

Target of Action

The primary target of Cristacarpin is the endoplasmic reticulum (ER) . The ER is an organelle that plays a crucial role in protein synthesis and folding, lipid metabolism, and calcium homeostasis. Cristacarpin promotes ER stress, leading to the generation of reactive oxygen species (ROS) .

Mode of Action

Cristacarpin interacts with the ER to induce stress, which leads to the generation of sub-lethal ROS . This ROS generation eventually triggers senescence in pancreatic and breast cancer cells by blocking the cell cycle in the G1 phase . The modulation in p21 waf1 by anti-proliferative cristacarpin was confirmed to be ROS dependent .

Biochemical Pathways

The biochemical pathway affected by Cristacarpin involves the ROS-dependent activation of the MAP kinase pathway . This pathway is crucial for various cellular processes, including growth, differentiation, and stress response. Cristacarpin treatment induces p38MAPK, indicating the ROS-dependent activation of this pathway .

Result of Action

The result of Cristacarpin’s action is the induction of premature senescence in cancer cells . This is characterized by an upregulation of p21 waf1, enlarged and flattened morphology, increased volume, granularity, and formation of heterochromatin foci . These features are all hallmarks of senescence .

安全和危害

属性

IUPAC Name |

(6aS,11aS)-9-methoxy-10-(3-methylbut-2-enyl)-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-12(2)4-6-14-17(24-3)9-8-16-19(14)26-20-15-7-5-13(22)10-18(15)25-11-21(16,20)23/h4-5,7-10,20,22-23H,6,11H2,1-3H3/t20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPYEBFYLDGZKF-LEWJYISDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC3C2(COC4=C3C=CC(=C4)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC2=C1O[C@@H]3[C@]2(COC4=C3C=CC(=C4)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20996032 | |

| Record name | 9-Methoxy-10-(3-methylbut-2-en-1-yl)-6H-[1]benzofuro[3,2-c][1]benzopyran-3,6a(11aH)-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20996032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cristacarpin | |

CAS RN |

74515-47-2 | |

| Record name | (6aS,11aS)-9-Methoxy-10-(3-methyl-2-buten-1-yl)-6H-benzofuro[3,2-c][1]benzopyran-3,6a(11aH)-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74515-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cristacarpin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074515472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methoxy-10-(3-methylbut-2-en-1-yl)-6H-[1]benzofuro[3,2-c][1]benzopyran-3,6a(11aH)-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20996032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cristacarpin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJL3YN9QTA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known biological activities of Cristacarpin?

A1: Cristacarpin exhibits several interesting biological activities. It has shown potent antibacterial activity against methicillin-resistant Staphylococcus aureus [, , ]. Additionally, it displays moderate but selective activity towards DNA repair-deficient yeast mutants []. Furthermore, research suggests that Cristacarpin might play a role in promoting premature senescence in cells by activating the p21waf-1 protein through a mechanism involving endoplasmic reticulum stress and reactive oxygen species generation [, ]. Cristacarpin has also demonstrated potential in an experimental model of uveitis, where it exhibited preventive effects potentially by targeting the NF-κB pathway [].

Q2: What is the structural characterization of Cristacarpin?

A2: While the provided abstracts don't explicitly detail the molecular formula and weight of Cristacarpin, they consistently describe it as a prenylated pterocarpan [, , , ]. Pterocarpans are a class of isoflavonoids characterized by a specific tetracyclic ring system. The term "prenylated" indicates the presence of a prenyl group, a branched five-carbon unit, attached to this core structure. Unfortunately, the specific spectroscopic data (NMR, IR, UV, etc.) are not provided in the abstracts.

Q3: From which natural sources can Cristacarpin be isolated?

A3: Cristacarpin has been identified in several plant species, primarily within the Erythrina genus. Studies have reported its isolation from the bark of Erythrina burana [] and Erythrina lysistemon [], the twigs and leaves of Erythrina subumbrans [], and the fungus-inoculated leaflets of Erythrina sandwicensis []. This suggests that Cristacarpin might play a role in the plant's defense mechanisms.

Q4: What is known about the Structure-Activity Relationship (SAR) of Cristacarpin and related compounds?

A4: Although specific SAR studies focusing solely on Cristacarpin are not detailed in the provided abstracts, research on related prenylated (iso)flavonoids from Erythrina species offers some insights []. The presence and position of prenyl groups appear crucial for antimicrobial activity. Additionally, hydroxyl groups at positions 5 and 7 in ring A and 4' in ring B of the isoflavonoid structure seem to be associated with enhanced potency against Staphylococcus aureus []. Further investigation is needed to fully elucidate the SAR of Cristacarpin and optimize its structure for specific applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。